molecular formula C8H10Br2S B13201635 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene

2-Bromo-5-(3-bromo-2-methylpropyl)thiophene

Cat. No.: B13201635
M. Wt: 298.04 g/mol
InChI Key: DLQPQGYRFBYYHP-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-bromo-2-methylpropyl)thiophene is a versatile bifunctional reagent designed for advanced synthetic chemistry and materials science research. This compound features two distinct bromo-functional groups: a bromine on the thiophene ring and a bromomethyl group on the propyl side chain. The bromine at the 2-position of the thiophene ring is highly reactive in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex π-conjugated systems . Concurrently, the (3-bromo-2-methylpropyl) side chain offers a handle for further functionalization, including nucleophilic substitution or polymerization, to modify solubility, processability, and electronic properties of the resulting materials . This dual functionality makes it a valuable precursor in the regioselective synthesis of organic electronic materials, including conjugated polymers for use in field-effect transistors (FETs), plastic solar cells, and light-emitting diodes (LEDs) . Researchers can also utilize this compound to develop novel pharmacologically active molecules by using the Suzuki reaction to create diverse 5-aryl-thiophene libraries for biological screening . The strategic incorporation of alkyl side chains is known to enhance the solubility and processability of resulting polymers, while the thiophene core contributes to excellent charge-transport characteristics . Please note that this product is intended for Research Use Only and is not approved for human or therapeutic use.

Properties

Molecular Formula

C8H10Br2S

Molecular Weight

298.04 g/mol

IUPAC Name

2-bromo-5-(3-bromo-2-methylpropyl)thiophene

InChI

InChI=1S/C8H10Br2S/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3

InChI Key

DLQPQGYRFBYYHP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(S1)Br)CBr

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis generally starts from thiophene or brominated thiophene derivatives, leveraging regioselective bromination and subsequent functionalization of the alkyl side chain.

Regioselective Bromination of Thiophene Core

  • Method: Bromination of thiophene or substituted thiophenes using bromine (Br2) in solvents such as chloroform under controlled temperature to obtain 2,5-dibromothiophene or tribrominated intermediates.
  • Example: 2,3,5-tribromothiophene is prepared by reacting thiophene with excess bromine in chloroform at ice-cold conditions, followed by warming and purification, yielding 75% product.

Lithiation and Functional Group Introduction

  • Lithium-Bromine Exchange: n-Butyllithium (n-BuLi) is used at low temperatures (e.g., −78 °C to −100 °C) to selectively replace bromine atoms with lithium, enabling subsequent electrophilic trapping.
  • Electrophilic Trapping: The lithiated intermediate is reacted with electrophiles such as methyl chloroformate or aldehydes (e.g., DMF) to introduce formyl or ester groups at specific positions.
  • Example: 2,5-dibromothiophene is lithiated and reacted with methyl chloroformate to give 2-methyl formate-5-bromothiophene, a key intermediate in related syntheses.

Alkyl Side Chain Introduction and Bromination

  • Alkylation: The alkyl side chain (3-bromo-2-methylpropyl) can be introduced via nucleophilic substitution or coupling reactions involving protected intermediates.
  • Regioselective Bromination of Side Chain: The bromine atom on the propyl side chain is introduced by selective bromination of the alkyl substituent after its attachment to the thiophene ring.
  • Example: In one approach, 3-bromo-5-propyl-2-((trityloxy)methyl)thiophene is synthesized by selective lithium-bromine exchange and alkylation with n-propyl bromide, followed by bromination of the propyl side chain.

Coupling Reactions and Catalysis

  • Palladium-Catalyzed Coupling: Suzuki or related cross-coupling reactions using palladium catalysts (e.g., ferrocene palladium chloride) allow the formation of C-C bonds between thiophene derivatives and boronic acid esters.
  • Example: 2-methyl formate-5-bromo thiophene undergoes coupling with boronic acid pinacol esters in the presence of potassium acetate and palladium catalyst at 60–80 °C to yield boronic acid ester derivatives.

Reduction and Protection/Deprotection Steps

  • Reduction: Ketone intermediates can be reduced to the corresponding alkyl derivatives using reducing agents such as sodium borohydride or triethylsilane in the presence of boron trifluoride etherate.
  • Protection: Hydroxyl groups on intermediates may be protected using trityl chloride and DBU to facilitate selective reactions.
  • Example: 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone is reduced to the corresponding benzyl derivative using triethylsilane and boron trifluoride etherate with 70% yield.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Bromination Br2 in CHCl3, 0 °C to RT 2,3,5-tribromothiophene 75 Regioselective bromination of thiophene
2 Lithium-Bromine Exchange & Electrophilic Trapping n-BuLi (−78 °C), methyl chloroformate 2-methyl formate-5-bromo thiophene 67 Key intermediate for further coupling
3 Palladium-Catalyzed Coupling Pd catalyst, potassium acetate, boronic acid pinacol ester, 60–80 °C Boronic acid ester derivative 85 Suzuki coupling for C-C bond formation
4 Alkylation & Side Chain Bromination n-propyl bromide, n-BuLi (−78 °C), bromination reagents 3-bromo-5-propyl-2-trityloxymethylthiophene 80 Introduction of side chain and bromination
5 Reduction Triethylsilane, BF3·OEt2 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene 70 Reduction of ketone intermediate

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Reagents such as palladium acetate, triphenylphosphine, and bases like potassium carbonate are used.

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Intermediates:
    • 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene is used as an intermediate in synthesizing antiviral pharmaceuticals. Its structure allows interaction with various molecular targets, including enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or activating enzymatic activity.
  • Agrochemicals:
    • While specific applications in agrochemicals are not detailed in the provided context, the general use of thiophene derivatives and halogenated compounds in this field suggests potential applications in synthesizing pesticides, herbicides, or fungicides.
  • Materials Science:
    • This compound is valuable in materials science due to its unique electronic, optical, and redox properties. It can participate in electron transfer processes, making it suitable for organic electronics. The conjugated system allows efficient charge transport, which is essential for semiconducting materials.

Several compounds share structural similarities with 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene, including:

  • 3-(3-Bromo-2-methylpropyl)thiophene
  • 2-(3-Bromo-2-methylpropyl)thiophene
  • 2-Bromo-5-(3-bromopropyl)thiophene
  • 2-Bromo-5-methyl-thiophene

These compounds also serve as intermediates in synthesizing pharmaceuticals and materials.

The biological activity of 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene is linked to its potential as an intermediate in synthesizing pharmaceutical compounds. Its structure allows for interactions with molecular targets, including enzymes and receptors. The reactivity of this compound allows it to participate in electron transfer processes, which is essential for applications in organic electronics. It can be functionalized to create complex molecules that interact with specific biological targets, enhancing its therapeutic potential.

Handling and Storage

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene in various applications involves its ability to participate in electron transfer processes due to the presence of bromine atoms. These atoms can stabilize charge distributions and facilitate interactions with molecular targets, such as enzymes or receptors in biological systems .

Comparison with Similar Compounds

Structural and Electronic Comparisons

(a) 2-Bromo-5-aryl-3-hexylthiophenes

Compounds such as 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene (2g) and 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene (2e) () highlight the impact of substituent electronics:

  • Electron-withdrawing groups (EWGs) : The 3-chloro-4-fluorophenyl group in 2g enhances hemolytic (86.2% lysis) and biofilm inhibition (78.3%) activities due to increased electrophilicity, facilitating interactions with biological targets .
  • Electron-donating groups (EDGs): The target compound’s 3-bromo-2-methylpropyl substituent is weakly electron-donating, which may reduce bioactivity compared to 2g but improve solubility in nonpolar solvents.
(b) Alkyl-Substituted Thiophenes
  • 2-Bromo-5-(2-ethylhexyl)thiophene (): The longer alkyl chain increases lipophilicity (logP ~5.2 predicted), making it suitable for material science (e.g., conductive polymers).
  • 2-Bromo-5-(3-methoxypropylsulfonyl)thiophene (): The sulfonyl group is strongly electron-withdrawing, reducing the thiophene ring’s electron density (HOMO ~-9.2 eV predicted) compared to the target compound’s alkyl-bromo group (HOMO ~-8.5 eV estimated) .
(c) Bromination Patterns

Thiophenes preferentially undergo electrophilic bromination at C-2 and C-5 (). The target compound’s bromine at C-2 aligns with this trend, while the additional bromine on the alkyl chain offers unique reactivity for further functionalization .

Physicochemical Properties

Property Target Compound 2-Bromo-5-(2-ethylhexyl)thiophene 2g (3-chloro-4-fluorophenyl)
Molecular Weight (g/mol) ~293.1 (C₈H₁₁Br₂S) 289.2 (C₁₂H₂₀BrS) 377.7 (C₁₆H₁₈BrClFS)
Predicted logP ~3.8 ~5.2 ~4.9
Solubility Low in water, moderate in DMSO Very low in water Low in water

The target compound’s lower molecular weight and logP compared to 2g suggest better aqueous miscibility, advantageous for solution-phase reactions .

Biological Activity

2-Bromo-5-(3-bromo-2-methylpropyl)thiophene is a halogenated derivative of thiophene, a five-membered heterocyclic compound containing sulfur. This compound exhibits unique electronic and optical properties, making it valuable in various applications, particularly in pharmaceuticals and materials science. The presence of bromine atoms enhances its reactivity, allowing it to interact with biological targets, including enzymes and receptors.

The compound's structure allows for significant reactivity due to the presence of two bromine substituents and a branched alkyl chain. This configuration not only increases its potential for functionalization but also enhances its biological activity. The following table summarizes key structural features and their implications:

Compound Name Structural Features Biological Activity
2-Bromo-5-(3-bromo-2-methylpropyl)thiopheneTwo bromine atoms, branched alkyl chainPotential enzyme interaction and inhibition
2-Bromo-3-methylthiopheneSingle bromine atom, methyl groupLower reactivity compared to the target compound
3-BromothiopheneOne bromine atomLimited functional diversity
3,3'-BithiopheneDimeric form with bromine atomsLarger structure but less reactive

Biological Activity

The biological activity of 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene is primarily associated with its potential as an intermediate in the synthesis of pharmaceutical compounds. The compound's ability to form covalent bonds with nucleophilic sites on proteins can lead to either inhibition or activation of enzymatic activity. This property is crucial for drug design and development.

Research indicates that the compound may interact with various molecular targets through the following mechanisms:

  • Enzyme Inhibition : The bromine atoms can react with nucleophilic residues in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering their function and contributing to therapeutic effects.
  • Electron Transfer Processes : Its unique electronic properties allow it to participate in electron transfer processes essential for organic electronics applications.

Case Studies

Several studies have explored the biological activities of thiophene derivatives, including those related to 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene:

  • Antimicrobial Activity : A study demonstrated that thiophene derivatives possess significant antimicrobial properties, which could be attributed to their ability to disrupt microbial cell membranes or inhibit vital enzymatic processes .
  • Anti-inflammatory Effects : Research has shown that certain thiophenes exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .
  • Antitumor Activity : Some studies suggest that thiophene derivatives can act as precursors for anticancer agents, highlighting their potential in cancer therapeutics .

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